molecular formula C21H21N3O2 B2503190 2-({[1,1'-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide CAS No. 1795519-76-4

2-({[1,1'-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide

Cat. No.: B2503190
CAS No.: 1795519-76-4
M. Wt: 347.418
InChI Key: ZFKGZHDIGUAWDR-UHFFFAOYSA-N
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Description

2-({[1,1’-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide is a complex organic compound characterized by the presence of a biphenyl group, a formamido group, a cyanocyclobutyl group, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1,1’-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of a copper catalyst . The resulting biphenyl compound is then subjected to further functionalization to introduce the formamido, cyanocyclobutyl, and methylacetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as mild temperatures and pressures, can enhance the scalability of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-({[1,1’-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biphenol derivatives, amine derivatives, and substituted cyanocyclobutyl compounds.

Scientific Research Applications

2-({[1,1’-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[1,1’-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[1,1’-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-24(21(15-22)12-5-13-21)19(25)14-23-20(26)18-10-8-17(9-11-18)16-6-3-2-4-7-16/h2-4,6-11H,5,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKGZHDIGUAWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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